REACTION_CXSMILES
|
[K+].[Br-].[CH3:3][O:4][C:5]([C:7]1[CH:23]=[CH:22][C:10]([O:11][CH2:12][C:13]2[CH:21]=[CH:20][CH:19]=[CH:18][C:14]=2[C:15]([OH:17])=O)=[CH:9][CH:8]=1)=[O:6].FC(F)(F)C(OC(=O)C(F)(F)F)=O>C(Cl)Cl>[O:17]=[C:15]1[C:14]2[CH:18]=[CH:19][CH:20]=[CH:21][C:13]=2[CH2:12][O:11][C:10]2[CH:22]=[CH:23][C:7]([C:5]([O:4][CH3:3])=[O:6])=[CH:8][C:9]1=2 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[K+].[Br-]
|
Name
|
|
Quantity
|
392.7 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=CC=C(OCC2=C(C(=O)O)C=CC=C2)C=C1
|
Name
|
|
Quantity
|
266 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 L
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring the mixture at room temperature for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
19.4 g of boron trifluoride-ethylether complex is added
|
Type
|
STIRRING
|
Details
|
the mixture is stirred at room temperature for two hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
After an organic solvent layer is separated from the mixture
|
Type
|
WASH
|
Details
|
the organic layer is washed with diluted aqueous sodium hidroxide solution and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1C2=C(OCC3=C1C=CC=C3)C=CC(=C2)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 335.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 91.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |